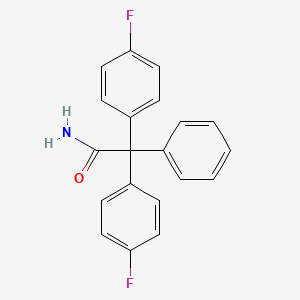
Senicapoc
Overview
Description
Senicapoc (ICA-17043) is a Gardos channel blocker . It has been proposed for use in sickle cell anemia . Gardos channel blockers may work in the treatment of sickle cell anemia by blocking the efflux of potassium and water from red blood cells, thereby preventing the dehydration of red blood cells and stopping the polymerization of HbS .
Synthesis Analysis
Senicapoc was designed for a long-term sickle cell disease therapy in order to avoid clotrimazole-1 side-effects . It was derived from clotrimazole-1, a KCNN4 inhibitor . Using senicapoc as the targeting component, the BODIPY-labeled probes could selectively stain the channels in living cells .Molecular Structure Analysis
Senicapoc acts through binding in the pore of the channel . The similar sensitivity of WT KCNN4 in HEK293 cells and in RBCs suggests that KCNN4 pore structure is not changed by the expression system .Chemical Reactions Analysis
Senicapoc is a potent inhibitor of WT KCNN4 . It blocks Ca2±induced rubidium flux from human RBCs with an IC50 value of 11 nM and inhibits RBC dehydration with IC50 of 30 nM .Physical And Chemical Properties Analysis
Senicapoc has a chemical formula of C20H15F2NO . More detailed physical and chemical properties can be found in the Safety Data Sheet .Scientific Research Applications
Ocular Surface Treatments
Senicapoc has been used in the formulation of nanoliposomes for ocular surface treatments . The study utilized strategies to increase drug bioavailability by increasing ocular surface residence time of drug-loaded nanoliposomes dispersed within thermo-sensitive hydrogels . The residence time increased up to 12-fold (60 min) with 24% hydrogel formulations, as compared to 5 min for free liposomes .
Overcoming Corneal Epithelium Penetrability
The inefficiency of topical therapeutics due to low penetrability of the corneal epithelium can be overcome by sub-conjunctiva injections . These injections serve as an alternative yet independent route of trans-sclera penetration and prolong the potential treatment of ocular surface disease .
Treatment Strategies for Ocular Surface Diseases
Senicapoc-loaded hydrogel as a topical eye drop and Senicapoc-loaded liposomes as a sub-conjunctiva injectable have been proposed as treatment strategies for targeting ocular surface diseases .
Ischemic Stroke Treatment
Senicapoc has been repurposed for ischemic stroke treatment . It has been found to reduce infarction and improve neurologic recovery in rodents by attenuating neuroinflammation . Senicapoc treatment significantly reduced microglia/macrophage and T cell infiltration and activation and attenuated neuronal death .
Inhibition of KCa3.1 in Activated Microglia
Senicapoc is efficacious in vitro by blocking KCa3.1 in activated microglia . This leads to a reduction in infarction, attenuation of stroke-induced microglia activation, T cell infiltration, and inflammatory marker expression, and improvement in neurologic recovery .
Reduction of Microglial Synthesis of Enzymes
Senicapoc has been shown to reduce microglial synthesis of enzymes involved in the production of eicosanoids (COX-2) and nitric oxide (iNOS) .
Mechanism of Action
Target of Action
Senicapoc, also known as ICA-17043, is a potent and selective blocker of the calcium-activated potassium channel KCa3.1 . This channel is expressed selectively in the injured central nervous system by microglia . It plays a significant role in the proliferation, differentiation, and migration of immune cells by mediating Ca2+ signal transduction .
Mode of Action
Senicapoc interacts with its primary target, the KCa3.1 channel, by inhibiting its currents . This inhibition reduces Ca2+ signaling induced by the purinergic agonist ATP . As a result, it suppresses the expression of pro-inflammatory cytokines and enzymes (iNOS and COX-2), and prevents the induction of the inflammasome component NLRP3 .
Biochemical Pathways
Senicapoc affects the biochemical pathways related to the hydration state of red blood cells (RBCs). It works by blocking the efflux of potassium and water from RBCs, thereby preventing their dehydration . This is particularly important in conditions like sickle cell anemia, where the polymerization of hemoglobin S is profoundly influenced by the intracellular hemoglobin concentration .
Pharmacokinetics
While the peripheral pharmacokinetics of Senicapoc have been described in detail, its ability to cross the blood-brain barrier has only recently been reported. After 10 mg/kg oral dosing in rats, Senicapoc achieved free plasma concentrations of 17 and 65 nM and free brain concentrations of 37 and 136 nM at 1 and 4 h post-dose, respectively .
Result of Action
The action of Senicapoc leads to a variety of molecular and cellular effects. In the context of sickle cell anemia, it increases the hemoglobin concentration and decreases the total number of reticulocytes and various markers of RBC destruction, suggesting a possible increase in the survival of sickle RBCs . In the context of stroke, Senicapoc treatment significantly reduces microglia/macrophage and T cell infiltration and activation and attenuates neuronal death .
Action Environment
The action of Senicapoc can be influenced by environmental factors such as the presence of ischemia/reperfusion injury. In such conditions, Senicapoc may influence the neural environment indirectly in a number of ways, for example, by enhancing white matter integrity . Furthermore, the efficacy of Senicapoc against Plasmodia in vivo has been confirmed, suggesting that it may also be influenced by the presence of certain pathogens .
Future Directions
properties
IUPAC Name |
2,2-bis(4-fluorophenyl)-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2NO/c21-17-10-6-15(7-11-17)20(19(23)24,14-4-2-1-3-5-14)16-8-12-18(22)13-9-16/h1-13H,(H2,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTZUZTYRMOMKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60276906 | |
| Record name | Senicapoc | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60276906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Senicapoc | |
CAS RN |
289656-45-7 | |
| Record name | Senicapoc | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=289656-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Senicapoc | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06280 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Senicapoc | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60276906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SENICAPOC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TS6G201A6Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

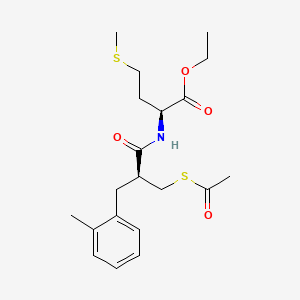
![4-Chloro-6-methoxy-3-methyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B1681540.png)
![[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-(1-oxido-2H-pyridin-4-yl)methanone](/img/structure/B1681542.png)
![2-(1-Acetyl-4-piperidinyl)-1-[(2S)-4-[bis(4-chlorophenyl)methyl]-2-(1,1-dimethylethyl)-1-piperazinyl]-ethanone](/img/structure/B1681543.png)
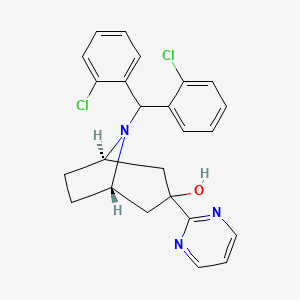
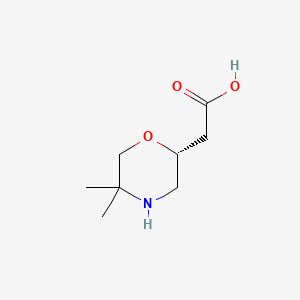
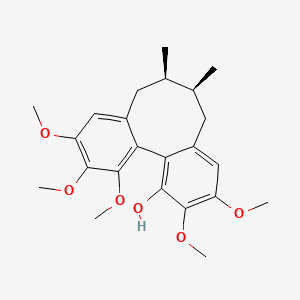
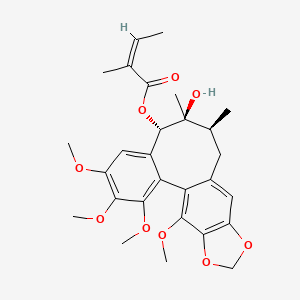
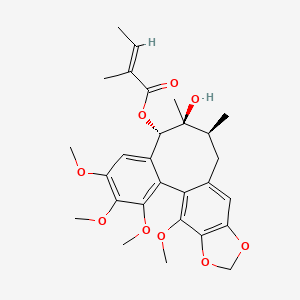
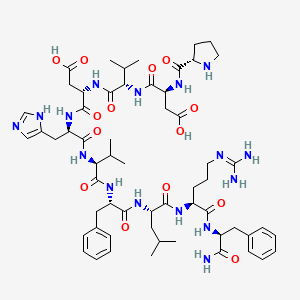
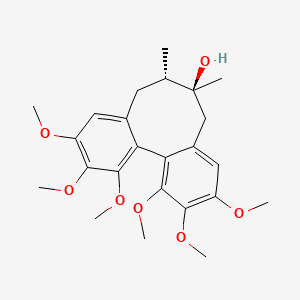
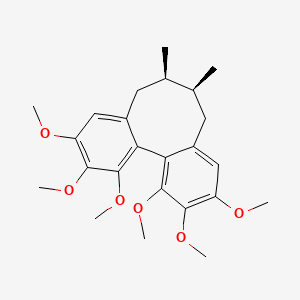
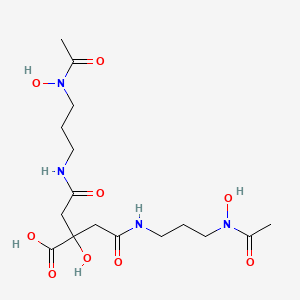
![(41S,6aS,6a1R,14aS)-6,6a,13,14-tetrahydro-3H,41H,5H-6a1,14a-ethano[1,3]dioxolo[4',5':5,6]indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridin-13-ol](/img/structure/B1681559.png)